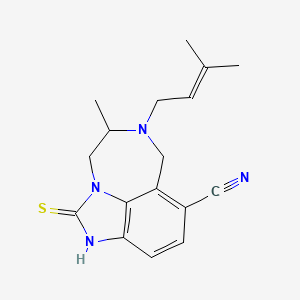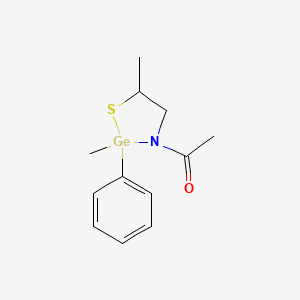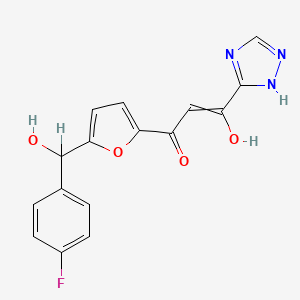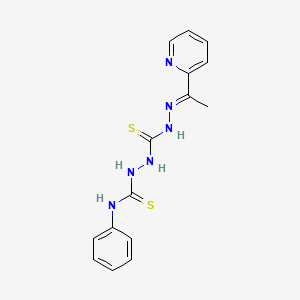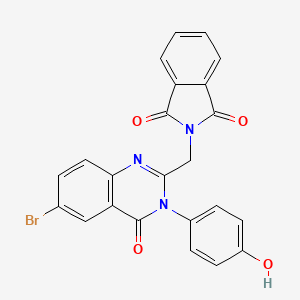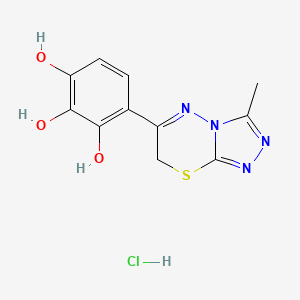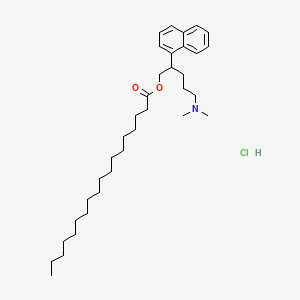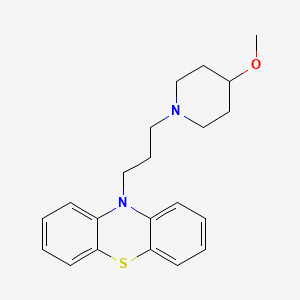
Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)- is a derivative of phenothiazine, a well-known S, N heterocyclic molecule. Phenothiazine and its derivatives are highly versatile and have been widely utilized in various fields due to their unique chemical and physical properties. This particular compound is notable for its applications in medicinal chemistry and its potential in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the functionalization of the phenothiazine core. For Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)-, the synthesis can be achieved through a series of chemical reactions, including N-substitution, oxidation, and electrophilic substitutions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of phenothiazine derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic and nucleophilic substitution reactions are prevalent, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation with chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted phenothiazine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)- involves its interaction with various molecular targets, including dopamine and serotonin receptors. It acts as an antagonist at these receptors, inhibiting their activity and thereby exerting its effects. This interaction leads to changes in neurotransmitter levels and modulation of neuronal activity, which is the basis for its potential therapeutic effects .
Comparación Con Compuestos Similares
Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)- can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties and used in the treatment of schizophrenia.
Promethazine: Used as an antihistamine and antiemetic.
Periciazine: Employed for its sedative and antipsychotic effects.
Propiedades
Número CAS |
97018-15-0 |
|---|---|
Fórmula molecular |
C21H26N2OS |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
10-[3-(4-methoxypiperidin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C21H26N2OS/c1-24-17-11-15-22(16-12-17)13-6-14-23-18-7-2-4-9-20(18)25-21-10-5-3-8-19(21)23/h2-5,7-10,17H,6,11-16H2,1H3 |
Clave InChI |
XGLRHXDUOQZXGK-UHFFFAOYSA-N |
SMILES canónico |
COC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


